molecular formula C23H23NO3 B11284582 3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11284582
M. Wt: 361.4 g/mol
InChI Key: WXJUSOWWWCLLOH-UHFFFAOYSA-N
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Description

3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a fused ring system that includes oxygen and nitrogen atoms, making it a member of the oxazine family. The presence of the dimethylphenyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between a substituted benzaldehyde and a suitable amine in the presence of a catalyst can lead to the formation of the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing ionic liquids as solvents, can enhance the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reactive sites within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the oxazine family, such as:

Uniqueness

What sets 3-(2,4-dimethylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart is its unique combination of structural features, including the fused ring system and the presence of both oxygen and nitrogen atoms.

Properties

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H23NO3/c1-14-7-9-20(15(2)11-14)24-12-19-21(26-13-24)10-8-17-16-5-3-4-6-18(16)23(25)27-22(17)19/h7-11H,3-6,12-13H2,1-2H3

InChI Key

WXJUSOWWWCLLOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC(=O)C5=C4CCCC5)OC2)C

Origin of Product

United States

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